HMG-CoA - 26926-09-0

HMG-CoA

Catalog Number: EVT-10902781
CAS Number: 26926-09-0
Molecular Formula: C27H44N7O20P3S
Molecular Weight: 911.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3S)-3-hydroxy-3-methylglutaryl-CoA is a 3-hydroxy-3-methylglutaryl-CoA where the 3-hydroxy-3-methylglutaryl component has (S)-configuration. It has a role as a human metabolite and a mouse metabolite. It is a 3-hydroxy-3-methylglutaryl-CoA and a 3-hydroxy fatty acyl-CoA. It is a conjugate acid of a (3S)-3-hydroxy-3-methylglutaryl-CoA(5-).
HMG-CoA is a natural product found in Homo sapiens and Schizosaccharomyces pombe with data available.
3-Hydroxy-3-Methylglutaryl-Coenzyme A is an intermediate for the synthesis of mevalonic acid, ketone bodies and cholesterol and a metabolic product for leucine; it can be formed de novo from acetyl coenzyme A (CoA) and acetoacetyl CoA by HMG-CoA (3-Hydroxy-3-Methylglutaryl-Coenzyme A) synthase.
(S)-3-hydroxy-3-methylglutaryl-CoA is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

3-Hydroxy-3-methylglutaryl coenzyme A, commonly referred to as HMG-CoA, is a crucial compound in various biochemical pathways, particularly in the synthesis of cholesterol and other isoprenoids. It serves as an intermediate in the mevalonate pathway, which is vital for the production of sterols and non-steroidal isoprenoids. HMG-CoA is synthesized from acetyl coenzyme A through the action of specific enzymes and plays a significant role in cellular metabolism.

Source and Classification

HMG-CoA can be derived from two primary sources: the cytosol and mitochondria. In the cytosol, it is synthesized by the condensation of three molecules of acetyl coenzyme A, facilitated by the enzymes thiolase and HMG-CoA synthase. In mitochondria, HMG-CoA is produced similarly but is primarily involved in the formation of ketone bodies such as acetoacetate and beta-hydroxybutyrate .

HMG-CoA can be classified into two distinct types based on its origin:

  • Cytosolic HMG-CoA: Involved in cholesterol biosynthesis.
  • Mitochondrial HMG-CoA: Primarily associated with ketogenesis.
Synthesis Analysis

Methods and Technical Details

The synthesis of HMG-CoA involves several enzymatic steps. The initial step requires the enzyme thiolase to condense two molecules of acetyl coenzyme A into acetoacetyl coenzyme A. Subsequently, a third molecule of acetyl coenzyme A is added through the action of HMG-CoA synthase. This process can be summarized as follows:

  1. Thiolase Reaction:
    2Acetyl CoAAcetoacetyl CoA+CoA SH2\text{Acetyl CoA}\rightarrow \text{Acetoacetyl CoA}+\text{CoA SH}
  2. HMG-CoA Synthase Reaction:
    Acetoacetyl CoA+Acetyl CoAHMG CoA+CoA SH\text{Acetoacetyl CoA}+\text{Acetyl CoA}\rightarrow \text{HMG CoA}+\text{CoA SH}

In laboratory settings, synthetic methods include using recombinant enzymes such as those from Pseudomonas mevalonii, which can selectively cleave specific diastereomers of HMG-CoA .

Molecular Structure Analysis

Structure and Data

The molecular structure of HMG-CoA features a central carbon backbone with hydroxyl and methyl groups attached, along with a coenzyme A moiety. The chemical formula for HMG-CoA is C18_{18}H33_{33}N7_{7}O17_{17}P3_{3}S. The compound exhibits stereochemistry with specific configurations at its chiral centers.

The detailed structural analysis reveals that HMG-CoA has a complex three-dimensional conformation that facilitates its interaction with enzymes like HMG-CoA reductase, which catalyzes its conversion to mevalonate .

Chemical Reactions Analysis

Reactions and Technical Details

HMG-CoA undergoes several key reactions within metabolic pathways:

  1. Conversion to Mevalonate:
    The most significant reaction involving HMG-CoA is its reduction to mevalonate by the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), which is the rate-limiting step in cholesterol biosynthesis:
    HMG CoA+2NADPH+2H+Mevalonate+2NADP++CoA SH\text{HMG CoA}+2\text{NADPH}+2\text{H}^+\rightarrow \text{Mevalonate}+2\text{NADP}^++\text{CoA SH}

This reaction proceeds through several intermediates, including mevaldyl-coenzyme A and mevaldehyde .

Mechanism of Action

Process and Data

The mechanism by which HMG-CoA functions involves its binding to HMGR, which facilitates the transfer of electrons from NADPH to reduce HMG-CoA into mevalonate. This process occurs in three stages:

  1. Formation of mevaldyl-coenzyme A.
  2. Conversion of mevaldyl-coenzyme A to mevaldehyde.
  3. Final reduction of mevaldehyde to mevalonate.

Each stage involves specific catalytic residues within HMGR that stabilize intermediates and facilitate electron transfer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HMG-CoA is a colorless to light yellow liquid at room temperature with a molecular weight of approximately 525 g/mol. It is soluble in water due to its polar functional groups but exhibits limited solubility in non-polar solvents.

Key properties include:

  • Melting Point: Not specifically defined due to its nature as a coenzyme.
  • Boiling Point: Decomposes before boiling.
  • pH Stability: Stable within physiological pH ranges.

Chemical analyses often involve high-performance liquid chromatography (HPLC) to assess purity and concentration during synthesis .

Applications

Scientific Uses

HMG-CoA has significant applications in both research and clinical settings:

  • Cholesterol Synthesis Studies: It serves as a critical substrate for studying cholesterol biosynthesis pathways.
  • Drug Development: Inhibitors targeting HMGR are used clinically to manage hypercholesterolemia (high cholesterol levels), exemplified by statins, which block the conversion of HMG-CoA to mevalonate .
  • Metabolic Research: Understanding its role helps elucidate metabolic disorders related to lipid metabolism.
Biochemical Synthesis and Metabolic Integration of 3-Hydroxy-3-Methylglutaryl-Coenzyme A

3-Hydroxy-3-Methylglutaryl-Coenzyme A in the Mevalonate Pathway: Enzymatic Regulation and Flux Dynamics

3-Hydroxy-3-methylglutaryl-coenzyme A (3-Hydroxy-3-Methylglutaryl-Coenzyme A) serves as the central precursor for the mevalonate pathway, an essential metabolic route conserved across eukaryotes, archaea, and select bacteria. This pathway generates isopentenyl pyrophosphate and dimethylallyl pyrophosphate, the five-carbon building blocks for over 30,000 isoprenoid compounds, including cholesterol, steroid hormones, dolichols, and ubiquinones [2].

3-Hydroxy-3-Methylglutaryl-Coenzyme A synthesis occurs through sequential condensations of acetyl-coenzyme A:

  • Acetyl-coenzyme A acetyltransferase (thiolase) catalyzes the Claisen condensation of two acetyl-coenzyme A molecules to form acetoacetyl-coenzyme A.
  • 3-Hydroxy-3-methylglutaryl-coenzyme A synthase then incorporates a third acetyl-coenzyme A unit, yielding 3-Hydroxy-3-Methylglutaryl-Coenzyme A [3].

The committed step of the mevalonate pathway involves the NADPH-dependent reduction of 3-Hydroxy-3-Methylglutaryl-Coenzyme A to mevalonate, catalyzed by 3-Hydroxy-3-Methylglutaryl-Coenzyme A reductase. This enzyme exists in two evolutionarily distinct classes:

  • Class I: Found in eukaryotes and some archaea; membrane-associated in higher organisms.
  • Class II: Present in certain eubacteria and archaea; soluble cytosolic enzymes [4].

Table 1: Evolutionary Classes of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase

ClassOrganismal DistributionMembrane AssociationCatalytic Mechanism
IEukaryotes, some archaeaYes (ER anchor)Tightly regulated by sterol levels
IIEubacteria, certain archaeaNoLess sensitive to sterol feedback

Flux through this pathway is dynamically regulated by multiple mechanisms:

  • Transcriptional control: Sterol Regulatory Element-Binding Proteins activate genes encoding 3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase and reductase in response to low cholesterol [2] [10].
  • Post-translational regulation: Eukaryotic 3-Hydroxy-3-Methylglutaryl-Coenzyme A reductase undergoes ubiquitin-mediated degradation in the endoplasmic reticulum when mevalonate-derived sterols accumulate. This degradation is particularly pronounced for the Hmg2p isozyme in Saccharomyces cerevisiae, while Hmg1p remains stable [1].
  • Pharmacological inhibition: Statins competitively inhibit 3-Hydroxy-3-Methylglutaryl-Coenzyme A reductase, demonstrating this enzyme's role as the pathway's flux-controlling step [2] [4].

Ketogenic Pathways: Mitochondrial versus Cytosolic 3-Hydroxy-3-Methylglutaryl-Coenzyme A Pools

3-Hydroxy-3-Methylglutaryl-Coenzyme A occupies distinct metabolic roles in cellular compartments, with mitochondrial and cytosolic pools serving fundamentally different physiological functions.

Mitochondrial Ketogenesis:Hepatic mitochondria utilize 3-Hydroxy-3-Methylglutaryl-Coenzyme A as a ketone body precursor during fasting or prolonged exercise:

  • Mitochondrial 3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 2 condenses acetoacetyl-coenzyme A with acetyl-coenzyme A.
  • Mitochondrial 3-Hydroxy-3-Methylglutaryl-Coenzyme A lyase cleaves this product to acetoacetate and acetyl-coenzyme A [9].This pathway is hormonally regulated by glucagon (induction) and insulin (suppression) at the transcriptional level. The mitochondrial synthase undergoes short-term regulation via succinylation/desuccinylation, modulating its activity in response to nutritional status [9].

Cytosolic Metabolism:Cytosolic 3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 1 generates 3-Hydroxy-3-Methylglutaryl-Coenzyme A exclusively for the mevalonate pathway. This isoform lacks ketogenic capability and instead supports cholesterol biosynthesis [3] [8]. Recent studies reveal an additional cytosolic 3-Hydroxy-3-Methylglutaryl-Coenzyme A pool associated with the endoplasmic reticulum membrane, generated by 3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 1 and metabolized by a novel cytosolic 3-Hydroxy-3-Methylglutaryl-Coenzyme A lyase (encoded by HMGCLL1). This enzyme produces acetoacetate outside mitochondria, particularly in brain and lung tissues, suggesting tissue-specific roles in lipid signaling or neuroprotection [7].

Table 2: Compartment-Specific Functions of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Synthase Isoforms

IsoformGeneLocationPrimary FunctionRegulators
3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 1HMGCS1CytosolCholesterol synthesisSREBP, insulin, EGF
3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 2HMGCS2MitochondriaKetogenesisPPARs, glucagon, fasting
Endoplasmic Reticulum-associated LyaseHMGCLL1Cytosol/ER membraneCytosolic ketogenesis?Unknown

Leucine Catabolism and 3-Hydroxy-3-Methylglutaryl-Coenzyme A Generation in Branched-Chain Amino Acid Metabolism

Leucine catabolism converges with ketogenesis through 3-Hydroxy-3-Methylglutaryl-Coenzyme A production. This metabolic intersection occurs exclusively in mitochondria:

  • Initial transamination: Leucine is converted to α-ketoisocaproate by branched-chain amino acid transaminases.
  • Oxidative decarboxylation: The branched-chain α-keto acid dehydrogenase complex generates isovaleryl-coenzyme A.
  • Dehydrogenation and carboxylation: Isovaleryl-coenzyme A transforms to 3-methylcrotonyl-coenzyme A, then to 3-methylglutaconyl-coenzyme A.
  • Hydration: 3-Methylglutaconyl-coenzyme A hydratase produces 3-hydroxy-3-methylglutaryl-coenzyme A [1] [7].

Mitochondrial 3-Hydroxy-3-Methylglutaryl-Coenzyme A lyase subsequently cleaves this metabolite into acetoacetate and acetyl-coenzyme A, making leucine a ketogenic amino acid. This pathway provides up to 60% of hepatic 3-Hydroxy-3-Methylglutaryl-Coenzyme A during fasting when protein catabolism increases. Genetic deficiencies in mitochondrial 3-Hydroxy-3-Methylglutaryl-Coenzyme A lyase (3-hydroxy-3-methylglutaric aciduria) cause life-threatening metabolic acidosis due to accumulation of 3-Hydroxy-3-Methylglutaryl-Coenzyme A and its derivatives, highlighting the physiological significance of this catabolic route [7].

Compartmentalization of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Synthase Isoforms in Eukaryotic Systems

Eukaryotes compartmentalize 3-Hydroxy-3-Methylglutaryl-Coenzyme A metabolism through evolutionarily distinct synthase isoforms targeted to specific organelles:

Structural and Functional Divergence:Cytosolic (3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 1) and mitochondrial (3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 2) isoforms share approximately 60% amino acid identity but possess unique regulatory domains. 3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 1 contains a C-terminal extension absent in 3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 2, while 3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 2 has an N-terminal mitochondrial targeting sequence. Despite these differences, crystallographic analyses reveal nearly identical catalytic domain structures, preserving the conserved Cys-His-Glu triad essential for the two-step ping-pong mechanism:

  • Acylation: Acetyl-coenzyme A binds, forming an acetyl-enzyme intermediate.
  • Condensation: Acetoacetyl-coenzyme A binds, leading to 3-Hydroxy-3-Methylglutaryl-Coenzyme A release [3].

Differential Expression and Regulation:

  • 3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 1: Ubiquitously expressed, with highest levels in liver, brain, and steroidogenic tissues. Its promoter contains Sterol Regulatory Elements, enabling activation by Sterol Regulatory Element-Binding Proteins during cholesterol depletion. Growth factors like epidermal growth factor and insulin also induce transcription through non-sterol response elements, particularly in keratinocytes where cholesterol supports barrier function [8] [10].
  • 3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 2: Primarily hepatic and intestinal. Its promoter features Peroxisome Proliferator Response Elements, permitting activation by peroxisome proliferator-activated receptor α during fasting when fatty acid oxidation generates ligand activators. This isoform is also nutritionally regulated via reversible lysine succinylation [9].

Peroxisomal 3-Hydroxy-3-Methylglutaryl-Coenzyme A Metabolism:Peroxisomes harbor a third 3-Hydroxy-3-Methylglutaryl-Coenzyme A-related pathway. Although lacking dedicated synthase enzymes, peroxisomes import cytosolic acetoacetyl-coenzyme A, which condenses with acetyl-coenzyme A via unknown mechanisms to form 3-Hydroxy-3-Methylglutaryl-Coenzyme A. The peroxisomal isoform of 3-Hydroxy-3-Methylglutaryl-Coenzyme A lyase (derived from the HMGCL gene via alternative targeting) then cleaves it to acetoacetate and acetyl-coenzyme A. This pathway may modulate acetyl-coenzyme A flux from β-oxidation or participate in bile acid synthesis intermediates [7].

Table 3: Subcellular Compartmentalization of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Metabolism

CompartmentPrimary Enzymes3-Hydroxy-3-Methylglutaryl-Coenzyme A SourceMetabolic Fate
Cytosol3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 1Acetyl-coenzyme A + acetoacetyl-coenzyme AMevalonate pathway (cholesterol)
Mitochondria3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 2Acetyl-coenzyme A (from β-oxidation) or leucineKetogenesis (acetoacetate)
PeroxisomesAlternative lyase isoformImported acetoacetyl-coenzyme A?Acetoacetate production
Endoplasmic Reticulum3-Hydroxy-3-Methylglutaryl-Coenzyme A synthase 1 + lyaseCytosolic precursorsPutative signaling ketone bodies

This sophisticated compartmentalization allows eukaryotic cells to independently regulate sterol biosynthesis, energy metabolism, and potentially redox signaling through spatially segregated 3-Hydroxy-3-Methylglutaryl-Coenzyme A pools. The recent discovery of endoplasmic reticulum-associated lyase activity further suggests unexplored roles for 3-Hydroxy-3-Methylglutaryl-Coenzyme A derivatives in cell signaling beyond their canonical metabolic functions [7].

Properties

CAS Number

26926-09-0

Product Name

HMG-CoA

IUPAC Name

(3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid

Molecular Formula

C27H44N7O20P3S

Molecular Weight

911.7 g/mol

InChI

InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27+/m1/s1

InChI Key

CABVTRNMFUVUDM-VRHQGPGLSA-N

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O

Isomeric SMILES

C[C@](CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

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